molecular formula C20H23N3O4S B11164096 Ethyl 2-({[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11164096
M. Wt: 401.5 g/mol
InChI Key: BVFFEJDXWMGZDU-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and ethylphenyl groups. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

  • ETHYL 2-(4-ETHYLPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 4-METHYL-2-(2-THIENYL)-THIAZOLE-5-CARBOXYLATE
  • ETHYL 4-METHYL-2-(2-PYRAZINYL)-THIAZOLE-5-CARBOXYLATE

These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of ETHYL 2-[1-(4-ETHYLPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-4-13-6-8-15(9-7-13)23-11-14(10-16(23)24)18(25)22-20-21-12(3)17(28-20)19(26)27-5-2/h6-9,14H,4-5,10-11H2,1-3H3,(H,21,22,25)

InChI Key

BVFFEJDXWMGZDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C(=O)OCC)C

Origin of Product

United States

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